1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol

Catalog No.
S3198145
CAS No.
1903487-65-9
M.F
C11H18N4O
M. Wt
222.292
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol

CAS Number

1903487-65-9

Product Name

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-3-ol

Molecular Formula

C11H18N4O

Molecular Weight

222.292

InChI

InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(16)7-15/h6,8-9,16H,3-5,7H2,1-2H3

InChI Key

VUWMMTVUUNYXPF-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=NC(=C1)N2CCCC(C2)O

solubility

not available

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol is a chemical compound characterized by its unique structure that includes a dimethylamino group attached to a pyrimidine ring and a piperidine ring with a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride to yield modified derivatives.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions at the pyrimidine ring, allowing for the introduction of different substituents under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol has been investigated for its biological activities, which may include:

  • Antimicrobial Properties: Preliminary studies suggest that this compound might exhibit activity against various microbial strains.
  • Antiviral Effects: Research indicates potential efficacy against certain viral infections, although specific mechanisms remain to be fully elucidated.
  • Anticancer Activity: There are ongoing studies exploring its role as an anticancer agent, particularly through its interaction with cellular pathways involved in tumor growth and proliferation.

The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol typically involves several steps:

  • Formation of the Pyrimidine Ring: This is achieved through condensation reactions involving suitable precursors that introduce the dimethylamino group at the 6-position of the pyrimidine.
  • Introduction of the Piperidine Moiety: A nucleophilic substitution reaction is performed where the dimethylamino-substituted pyrimidine reacts with a piperidine derivative, leading to the formation of the final product.
  • Hydroxylation: The hydroxyl group at the 3-position of the piperidine ring can be introduced during or after the substitution reaction.

These methods enable the efficient production of this compound for research and application purposes.

1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol has various applications across different fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutics targeting various diseases, including cancer and infectious diseases.
  • Chemical Research: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Material Science: The compound may also find applications in developing specialty chemicals and materials due to its unique properties.

Studies involving 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol focus on its interactions with biological targets. This includes:

  • Enzyme Inhibition: Investigating how it may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: Understanding its potential to modulate receptor activity, which could lead to therapeutic effects.

These interaction studies are crucial for determining the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol, including:

  • 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-3-ol: This compound has a diethylamino group instead of a dimethylamino group, potentially affecting its biological activity and solubility.
  • 1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol: Features a pyrrolidine ring instead of a piperidine ring, which may influence its pharmacokinetics and receptor interactions.
  • 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-ol: Contains a chlorine substituent that could alter its reactivity and biological properties compared to the dimethylamino variant.

Uniqueness

The uniqueness of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol lies in its specific combination of substituents on both the pyrimidine and piperidine rings. This distinct structural arrangement may confer unique chemical properties and biological activities not observed in similar compounds. Its potential as a therapeutic agent continues to be an area of active research, making it an important subject in medicinal chemistry.

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Dates

Last modified: 08-18-2023

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